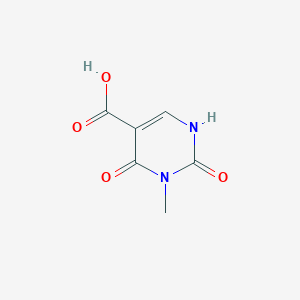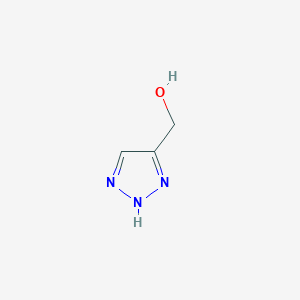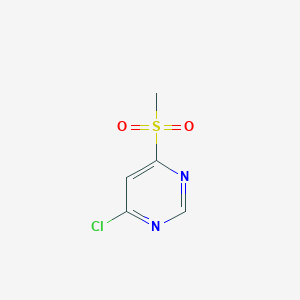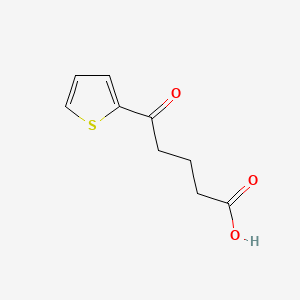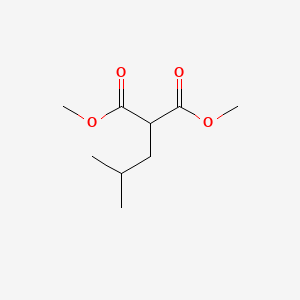
Dimethyl isobutylmalonate
Descripción general
Descripción
Dimethyl isobutylmalonate is a chemical compound that is related to various research areas, including organic synthesis and material science. Although the provided papers do not directly discuss dimethyl isobutylmalonate, they provide insights into related compounds and reactions that can help infer some aspects of dimethyl isobutylmalonate's chemistry.
Synthesis Analysis
The synthesis of related compounds involves several strategies, such as the acid-catalyzed reactions for the synthesis of triptane and isobutane from dimethyl ether, which could provide insights into potential synthetic routes for dimethyl isobutylmalonate . Additionally, the electro-carboxylation of 2-bromoisobutyramides to form ester-amides of 2,2-dimethylmalonic acid suggests a method that could potentially be adapted for the synthesis of dimethyl isobutylmalonate .
Molecular Structure Analysis
The molecular structure of dimethyl isobutylmalonate can be inferred from studies on similar compounds. For instance, the molecular structures of isobutene and 2,3-dimethyl-2-butene have been studied by gas electron diffraction, providing bond distances and valence angles that could be comparable to those in dimethyl isobutylmalonate . The crystal structure of dimethylmalonic acid, which shares a part of the name with dimethyl isobutylmalonate, consists of spirals of doubly hydrogen-bonded molecules, which could suggest potential structural characteristics of dimethyl isobutylmalonate .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to dimethyl isobutylmalonate can be deduced from the reactions they undergo. For example, dimethyl diallylmalonates undergo transition-metal-catalyzed cycloisomerization, which could be relevant to the reactivity of dimethyl isobutylmalonate . The acid-catalyzed reactions discussed in the synthesis of triptane and isobutane also provide insights into the types of reactions that could be relevant for dimethyl isobutylmalonate .
Physical and Chemical Properties Analysis
While the physical and chemical properties of dimethyl isobutylmalonate are not directly discussed in the provided papers, the properties of related compounds can offer some clues. For instance, the electron-electron double resonance (ELDOR) spectra of irradiated dimethylmalonic acid and related compounds provide information on the role of methyl substituents in relaxation mechanisms, which could be relevant to the physical properties of dimethyl isobutylmalonate . The electroreduction of protic 2-bromoisobutyramides in the presence of carbon dioxide suggests solubility and reactivity properties that could be similar in dimethyl isobutylmalonate .
Aplicaciones Científicas De Investigación
Solvent Extraction of Iron(III) from Chloride Solutions
Dimethyl isobutylmalonate (DMIBMA), along with other N,N′-tetrasubstituted malonamides, has been explored for its efficiency in solvent extraction approaches. Specifically, it has been used to selectively remove Fe(III) from concentrated chloride solutions, showcasing promising results for practical applications due to its efficiency and selectivity in successive extraction-stripping tests (Paiva & Costa, 2005).
Quantitative Proteomics
In the field of proteomics, stable isotope dimethyl labeling, involving DMIBMA, is a cost-effective and reliable method for accurate quantification of protein expression. This technique is suitable for high-throughput experiments and can be applied to a wide range of samples, offering a practical approach to protein quantification (Boersema et al., 2009).
Organic Synthesis
DMIBMA is used in organic synthesis, particularly in the reductive cyclization of dimethyl diallylmalonate. It acts as a catalyst in the presence of silane and water, aiding in the formation of specific cyclopentane derivatives, which is significant for the synthesis of various organic compounds (Perch, Kisanga, & Widenhoefer, 2000).
Studies on Cycloisomerization
DMIBMA's role in cycloisomerization reactions has been investigated, particularly in catalyzed processes involving dimethyl diallylmalonate. This research contributes to a better understanding of the mechanisms behind cycloisomerization, which is crucial in the synthesis of cyclic organic structures (Goj & Widenhoefer, 2001).
Safety and Hazards
Dimethyl isobutylmalonate may cause skin irritation and may be harmful if absorbed through the skin . It may cause irritation of the digestive tract and may be harmful if swallowed . It’s recommended to use with adequate ventilation, avoid breathing dust, vapor, mist, or gas, avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation .
Mecanismo De Acción
Target of Action
Dimethyl isobutylmalonate is a complex organic compound . .
Mode of Action
It’s likely that the compound interacts with its targets in a manner that is dependent on its chemical structure .
Pharmacokinetics
The compound’s molecular weight (18822 g/mol) and its physical properties such as boiling point (213 °C) and density (1012 g/mL at 25 °C) may influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl isobutylmalonate. For instance, the compound’s stability could be affected by temperature, pH, and exposure to light or oxygen .
Propiedades
IUPAC Name |
dimethyl 2-(2-methylpropyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(2)5-7(8(10)12-3)9(11)13-4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZFDPSEEIVCEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068179 | |
| Record name | Propanedioic acid, (2-methylpropyl)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl isobutylmalonate | |
CAS RN |
39520-24-6 | |
| Record name | 1,3-Dimethyl 2-(2-methylpropyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39520-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl isobutylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039520246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, 2-(2-methylpropyl)-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, (2-methylpropyl)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl isobutylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL ISOBUTYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW4UPK6QMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid](/img/structure/B1295695.png)
